3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol
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Overview
Description
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol is an organic compound with the molecular formula C7H11N3O2. This compound belongs to the class of aminopyrimidines, which are known for their diverse biological activities. The structure of this compound consists of a pyrimidine ring substituted with an amino group at the 5-position and an oxypropanol group at the 2-position.
Preparation Methods
The synthesis of 3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate compound undergoes aromatization to form the pyrimidine ring structure.
S-Methylation: The compound is then subjected to S-methylation to introduce a methylsulfonyl group.
Oxidation: The methylsulfonyl compound is oxidized to form the desired product.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form guanidines.
Chemical Reactions Analysis
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and oxypropanol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in the biological processes of the target organisms. This binding can inhibit the activity of these enzymes or receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-((5-Aminopyrimidin-2-yl)oxy)propan-1-ol can be compared with other similar compounds such as:
2-Aminopyrimidine: This compound has a similar pyrimidine ring structure but lacks the oxypropanol group.
5-Aminopyrimidine: Similar to this compound, but without the oxypropanol substitution.
2-Aminopyrimidin-4(3H)-one: This compound has a similar aminopyrimidine structure but with a different functional group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(5-aminopyrimidin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C7H11N3O2/c8-6-4-9-7(10-5-6)12-3-1-2-11/h4-5,11H,1-3,8H2 |
InChI Key |
CUMDJQUIBNOYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)OCCCO)N |
Origin of Product |
United States |
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